molecular formula C20H28F3N3O B14926690 N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14926690
M. Wt: 383.5 g/mol
InChI Key: IXDBNQNWWWLLLX-UHFFFAOYSA-N
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Description

N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features an adamantane moiety, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate can then be further functionalized to introduce the pyrazole and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the pyrazole ring and trifluoromethyl group contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its combination of an adamantane moiety, a pyrazole ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H28F3N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H28F3N3O/c1-3-16(19-9-12-5-13(10-19)7-14(6-12)11-19)24-18(27)15-8-17(20(21,22)23)25-26(15)4-2/h8,12-14,16H,3-7,9-11H2,1-2H3,(H,24,27)

InChI Key

IXDBNQNWWWLLLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NN4CC)C(F)(F)F

Origin of Product

United States

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